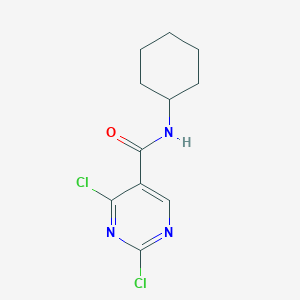
2,4-dichloro-N-cyclohexylpyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-N-cyclohexylpyrimidine-5-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the pyrimidine ring, a cyclohexyl group attached to the nitrogen atom, and a carboxamide group at the 5 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-cyclohexylpyrimidine-5-carboxamide typically involves the chlorination of uracil followed by the introduction of the cyclohexyl group and the carboxamide functionality. One common method involves the following steps:
Chlorination of Uracil: Uracil is treated with phosphorus trichloride and xylene amine at elevated temperatures (around 130°C) to introduce chlorine atoms at the 2 and 4 positions of the pyrimidine ring.
Introduction of Cyclohexyl Group: The chlorinated pyrimidine is then reacted with cyclohexylamine under appropriate conditions to introduce the cyclohexyl group at the nitrogen atom.
Formation of Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
2,4-Dichloro-N-cyclohexylpyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 4 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form diarylated pyrimidines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols can be used in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and suitable solvents like alcoholic mixtures.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced derivatives of the compound.
Coupling Products: Diarylated pyrimidines.
科学的研究の応用
2,4-Dichloro-N-cyclohexylpyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of medicinally important compounds, such as 4-aryl-5-pyrimidinylimidazoles.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used as an intermediate in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 2,4-dichloro-N-cyclohexylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,4-Dichloropyrimidine: A closely related compound with similar chemical properties but without the cyclohexyl and carboxamide groups.
2,4-Dichloro-5-nitropyrimidine: Another related compound with a nitro group at the 5 position instead of the carboxamide group.
Uniqueness
2,4-Dichloro-N-cyclohexylpyrimidine-5-carboxamide is unique due to the presence of the cyclohexyl group and the carboxamide functionality, which can impart distinct chemical and biological properties compared to other similar compounds .
特性
分子式 |
C11H13Cl2N3O |
|---|---|
分子量 |
274.14 g/mol |
IUPAC名 |
2,4-dichloro-N-cyclohexylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C11H13Cl2N3O/c12-9-8(6-14-11(13)16-9)10(17)15-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,15,17) |
InChIキー |
WHGHUMGXOFTWKC-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=O)C2=CN=C(N=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















